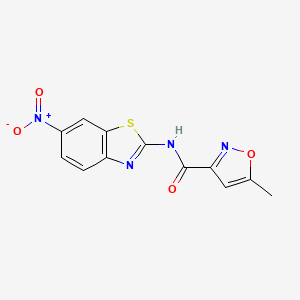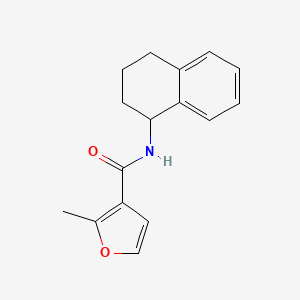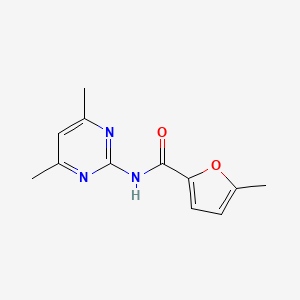![molecular formula C21H28ClN3O3S B4179508 N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride](/img/structure/B4179508.png)
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride
Übersicht
Beschreibung
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride, also known as NMS-873, is a small molecule inhibitor that targets the p97 ATPase. The p97 ATPase is an essential protein that plays a crucial role in many cellular processes, including protein degradation, DNA repair, and cell cycle regulation. NMS-873 has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases.
Wirkmechanismus
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride targets the p97 ATPase, which is involved in the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD). By inhibiting the p97 ATPase, N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride disrupts protein degradation and causes the accumulation of misfolded and aggregated proteins, leading to cell death.
Biochemical and Physiological Effects:
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride has been shown to have a broad range of biochemical and physiological effects. In cancer, N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride induces cell cycle arrest, inhibits angiogenesis, and enhances the anti-tumor immune response. In neurodegenerative diseases, N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride reduces oxidative stress, inflammation, and neuronal death.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for the p97 ATPase. However, N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride. One direction is to optimize the synthesis and formulation of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride to improve its solubility and stability. Another direction is to investigate the potential of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride in combination with other drugs or therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride and to identify potential biomarkers of response and resistance.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride has been extensively studied in preclinical models of cancer and neurodegenerative diseases. In cancer, N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. In neurodegenerative diseases, N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride has been shown to protect against neuronal death and improve cognitive function in animal models of Alzheimer's and Huntington's disease.
Eigenschaften
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-phenylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S.ClH/c1-3-20(17-7-5-4-6-8-17)21(25)22-18-9-11-19(12-10-18)28(26,27)24-15-13-23(2)14-16-24;/h4-12,20H,3,13-16H2,1-2H3,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAZRNZRJQNRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-phenylbutanamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[2-(4-bromophenoxy)butanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4179440.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4179446.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane](/img/structure/B4179449.png)
![8-methoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4179460.png)
![3-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4179464.png)
![1-[2-(2-methoxyphenoxy)propanoyl]piperidine](/img/structure/B4179468.png)

![N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4179480.png)

![N-(2-methoxy-4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4179495.png)

![2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine](/img/structure/B4179504.png)
![2-ethyl 4-methyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4179513.png)